![molecular formula C18H23N3O2 B2400143 (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2034460-94-9](/img/structure/B2400143.png)
(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a benzimidazole, a pyrrolidine, and a tetrahydropyran. Benzimidazole is a type of organic compound consisting of a fusion of benzene and imidazole. It is an important pharmacophore in medicinal chemistry and has a wide range of biological activities . Pyrrolidine is a cyclic amine, and tetrahydropyran is a saturated six-membered ring containing an oxygen atom .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the heterocyclic rings, followed by various functional group interconversions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, UV-visible spectroscopy, NMR spectroscopy, and mass spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the benzimidazole moiety could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could potentially increase the compound’s stability and rigidity .科学的研究の応用
Synthesis and Structural Analysis
- Research on similar heterocyclic compounds involves their synthesis and structural characterization, including the use of NMR, mass spectrometry, and X-ray diffraction. These studies are foundational for understanding the chemical properties and potential applications of such compounds (P. Huang et al., 2021; P.-Y. Huang et al., 2021).
Antimicrobial and Antioxidant Activities
- Some compounds with heterocyclic structures exhibit significant antimicrobial and antioxidant activities. Research in this area focuses on the synthesis of novel compounds and their evaluation against various bacterial and fungal strains. These findings are crucial for the development of new antimicrobial agents (F. Bassyouni et al., 2012).
Molecular Docking and Pharmacological Applications
- Molecular docking studies are conducted to predict the interaction between synthesized compounds and biological targets. This approach is vital for drug discovery processes, as it helps in identifying potential lead compounds for further development. Research often explores the anticancer, antimicrobial, and antioxidant potentials of these compounds through both experimental and computational studies (Asmaa M. Fahim et al., 2021).
Material Science Applications
- Some studies focus on the synthesis and application of heterocyclic compounds in materials science, such as the development of luminescent materials or catalysts. These applications are based on the unique properties of the compounds, including their photophysical characteristics (G. Volpi et al., 2017).
作用機序
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been found to interact with various targets, including enzymes, receptors, and proteins, depending on their specific structure and functional groups .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function . The specific interactions would depend on the structure of the compound and the nature of its target.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These could include pathways related to inflammation, cell proliferation, neurotransmission, and more .
Pharmacokinetics
Imidazole derivatives are generally known for their good absorption and distribution profiles, due to their high solubility in water and other polar solvents . The metabolism and excretion of these compounds can vary widely, depending on their specific structure and functional groups .
Result of Action
Given the broad range of biological activities of imidazole derivatives, the effects could include reduced inflammation, inhibited cell proliferation, altered neurotransmission, and more .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-19-16-4-2-3-5-17(16)21(13)15-6-9-20(12-15)18(22)14-7-10-23-11-8-14/h2-5,14-15H,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNTVNCLEIMFAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

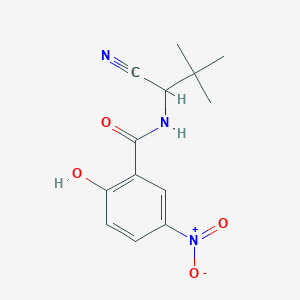
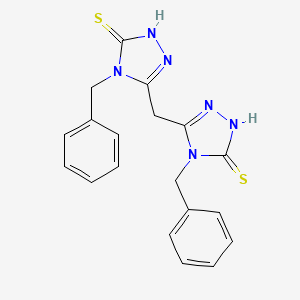
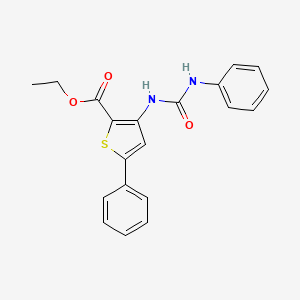
![1-({[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]thio}acetyl)piperidine](/img/structure/B2400070.png)
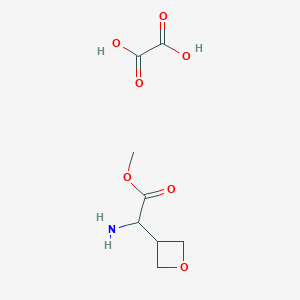

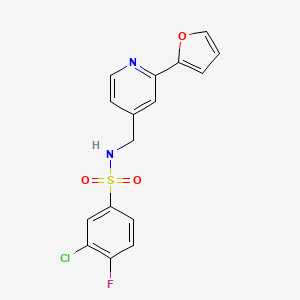
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2400074.png)
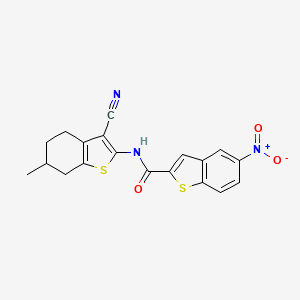
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2400077.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2400079.png)
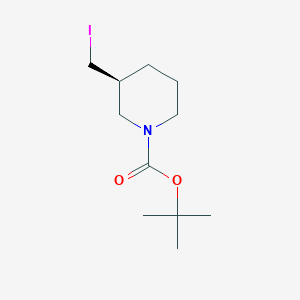
![N,3-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2400081.png)
